molecular formula C49H63N13O13 B10786640 MMP-8/MMP-26 Fluorogenic Substrate

MMP-8/MMP-26 Fluorogenic Substrate

Cat. No.: B10786640
M. Wt: 1042.1 g/mol
InChI Key: HWFFLEVHRHZZOB-XMMFTZQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dnp-PLAYWAR (trifluoroacetate salt) is a fluorogenic substrate specifically designed for matrix metalloproteinase-8 (MMP-8) and matrix metalloproteinase-26 (MMP-26). This compound is utilized in biochemical assays to measure the activity of these enzymes by detecting the fluorescence of tryptophan that is unquenched upon peptide hydrolysis, which removes the N-terminal dinitrophenol (Dnp) group .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dnp-PLAYWAR involves the stepwise assembly of the peptide chain, starting from the N-terminal dinitrophenol (Dnp) group. The peptide is synthesized using solid-phase peptide synthesis (SPPS) techniques, which involve the sequential addition of protected amino acids to a resin-bound peptide chain. The final product is cleaved from the resin and purified by high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of Dnp-PLAYWAR follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The process involves rigorous quality control measures, including mass spectrometry and HPLC, to confirm the identity and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Dnp-PLAYWAR undergoes hydrolysis reactions catalyzed by matrix metalloproteinase-8 and matrix metalloproteinase-26. The hydrolysis removes the N-terminal dinitrophenol group, resulting in the unquenching of tryptophan fluorescence.

Common Reagents and Conditions: The hydrolysis reaction typically occurs under physiological conditions, with the presence of matrix metalloproteinase-8 or matrix metalloproteinase-26 as the catalyst. The reaction is monitored by measuring the increase in fluorescence intensity, which corresponds to the cleavage of the peptide substrate .

Major Products Formed: The major product formed from the hydrolysis of Dnp-PLAYWAR is the peptide fragment with the N-terminal dinitrophenol group removed. This results in the unquenching of tryptophan fluorescence, which can be quantitatively measured .

Scientific Research Applications

Dnp-PLAYWAR is widely used in scientific research to study the activity of matrix metalloproteinase-8 and matrix metalloproteinase-26. These enzymes play crucial roles in various biological processes, including tissue remodeling, inflammation, and cancer metastasis. By quantifying the activity of these enzymes, researchers can gain insights into their roles in disease progression and develop potential therapeutic interventions .

In addition to its use in enzymatic assays, Dnp-PLAYWAR is also employed in drug discovery and development. It serves as a valuable tool for screening potential inhibitors of matrix metalloproteinase-8 and matrix metalloproteinase-26, which could lead to the development of novel therapeutic agents for diseases such as cancer and arthritis .

Mechanism of Action

Dnp-PLAYWAR exerts its effects by serving as a substrate for matrix metalloproteinase-8 and matrix metalloproteinase-26. Upon hydrolysis by these enzymes, the N-terminal dinitrophenol group is removed, resulting in the unquenching of tryptophan fluorescence. This fluorescence can be quantitatively measured to determine the activity of the enzymes. The molecular targets of Dnp-PLAYWAR are matrix metalloproteinase-8 and matrix metalloproteinase-26, which are involved in the degradation of extracellular matrix components .

Comparison with Similar Compounds

Dnp-PLAYWAR is unique in its ability to specifically quantify the activity of matrix metalloproteinase-8 and matrix metalloproteinase-26 through fluorescence measurements. Similar compounds include other fluorogenic substrates for matrix metalloproteinases, such as Dnp-Pro-Leu-Gly-Leu-Trp-Ala-Arg-OH and Dnp-Pro-Leu-Gly-Leu-Trp-Ala-Arg-OH (trifluoroacetate salt). These compounds also serve as substrates for matrix metalloproteinases but may differ in their specificity and fluorescence properties .

Properties

Molecular Formula

C49H63N13O13

Molecular Weight

1042.1 g/mol

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]pentanoic acid

InChI

InChI=1S/C49H63N13O13/c1-26(2)21-36(59-47(69)40-12-8-20-60(40)39-18-15-31(61(72)73)24-41(39)62(74)75)44(66)54-28(4)43(65)57-37(22-29-13-16-32(63)17-14-29)46(68)58-38(23-30-25-53-34-10-6-5-9-33(30)34)45(67)55-27(3)42(64)56-35(48(70)71)11-7-19-52-49(50)51/h5-6,9-10,13-18,24-28,35-38,40,53,63H,7-8,11-12,19-23H2,1-4H3,(H,54,66)(H,55,67)(H,56,64)(H,57,65)(H,58,68)(H,59,69)(H,70,71)(H4,50,51,52)/t27-,28-,35-,36-,37-,38-,40-/m0/s1

InChI Key

HWFFLEVHRHZZOB-XMMFTZQFSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCCN4C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C4CCCN4C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.